2-(2-Methoxyethoxy)ethanol

Catalog No.
S601695
CAS No.
111-77-3
M.F
C5H12O3
CH3O(CH2)2O(CH2)2OH
C5H12O3
M. Wt
120.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Methoxyethoxy)ethanol

CAS Number

111-77-3

Product Name

2-(2-Methoxyethoxy)ethanol

IUPAC Name

2-(2-methoxyethoxy)ethanol

Molecular Formula

C5H12O3
CH3O(CH2)2O(CH2)2OH
C5H12O3

Molecular Weight

120.15 g/mol

InChI

InChI=1S/C5H12O3/c1-7-4-5-8-3-2-6/h6H,2-5H2,1H3

InChI Key

SBASXUCJHJRPEV-UHFFFAOYSA-N

SMILES

COCCOCCO

Solubility

greater than or equal to 100 mg/mL at 66° F (NTP, 1992)
8.32 M
Miscible /1X10+6 mg/L/ with water
Miscible with alcohol, glycerol, ether, acetone, dimethylformamide
Very soluble in ethanol, ethyl ether
SOL IN ALL PROPN IN BENZENE
Solubility in water: very good

Synonyms

2-(2-methoxyethoxy)ethanol, 2-MEE cpd

Canonical SMILES

COCCOCCO

2-(2-Methoxyethoxy)ethanol, commonly referred to as Methyl Carbitol, is a clear, colorless, hygroscopic liquid with the chemical formula C7H16O4\text{C}_7\text{H}_{16}\text{O}_4 or CH3OCH2CH2OCH2CH2OH\text{CH}_3\text{OCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} . This compound is categorized as both an alcohol and an ether, characterized by its ability to dissolve in water and various organic solvents. It is known for its mild irritant properties upon direct contact with skin and eyes, leading to drying effects by leaching fats from the skin . Additionally, it is flammable and should be handled with care.

Solvent and Extraction Medium

One key application of MEE in scientific research is as a solvent or extraction medium. Its miscibility with water and various organic solvents allows it to dissolve a broad range of substances, making it useful for:

  • Isolating and purifying compounds: MEE can be used to extract specific compounds from biological samples, environmental matrices, or reaction mixtures. For example, it has been employed in the extraction of alkaloids from plant materials .
  • Studying protein interactions: MEE can be used as a component of buffer solutions for studying protein-protein interactions due to its ability to maintain protein stability and minimize non-specific interactions .

Synthesis and Characterization of Materials

MEE can also be used as a starting material or intermediate in the synthesis of various materials. Its reactivity allows researchers to:

  • Prepare functionalized polymers: MEE can be incorporated into polymer chains to introduce specific functionalities, such as ether linkages, which can influence the properties of the final material .
  • Characterize materials: MEE can serve as a solvent for dissolving polymers and other materials, enabling researchers to study their structure and properties using techniques like spectroscopy and chromatography .
, particularly oxidation. A notable study demonstrated its oxidation by Ditelluratocuprate(III), revealing kinetic and mechanistic insights into its reactivity . The compound can also react with strong acids, bases, and oxidants, which may lead to various byproducts depending on the reaction conditions .

The synthesis of 2-(2-Methoxyethoxy)ethanol typically involves the reaction of ethylene oxide with methanol in the presence of catalysts. This process yields a mixture of products that can be purified through distillation or other separation techniques to isolate the desired compound. Variations in reaction conditions such as temperature and pressure can influence the yield and purity of the final product.

This compound has a variety of applications across different industries:

  • Solvent: It is widely used as an industrial solvent due to its ability to dissolve a range of substances.
  • Fuel System Icing Inhibitor: Commonly utilized in aviation fuels to prevent icing in fuel systems .
  • Chemical Intermediate: Serves as a precursor in the synthesis of other chemicals and formulations.
  • Hydraulic Fluids: Employed in hydraulic systems for its stability and lubricating properties.

Interaction studies involving 2-(2-Methoxyethoxy)ethanol have primarily focused on its compatibility with other solvents and chemicals. Its ability to act as a coupling agent enhances miscibility in organic-aqueous systems, making it valuable in formulations that require stable emulsions. Furthermore, it has been investigated for its interactions with biological systems, particularly concerning its teratogenic effects .

Several compounds share structural similarities with 2-(2-Methoxyethoxy)ethanol. Here are some notable examples:

Compound NameFormulaKey Features
Diethylene Glycol Monomethyl EtherC5H12O3Commonly used as a solvent; less hygroscopic than Methyl Carbitol.
Ethylene GlycolC2H6O2Widely used antifreeze; more toxic than Methyl Carbitol.
Triethylene Glycol Monomethyl EtherC7H16O4Similar solvent properties; higher molecular weight.

Uniqueness of 2-(2-Methoxyethoxy)ethanol

What sets 2-(2-Methoxyethoxy)ethanol apart from these similar compounds is its specific balance between hydrophilicity and lipophilicity, which allows it to serve effectively in diverse applications from industrial solvents to fuel additives. Its relatively low toxicity compared to other glycol ethers makes it a preferred choice in many formulations where safety is a concern.

Physical Description

Diethylene glycol monomethyl ether is a colorless liquid with a sweet odor. Floats and mixes with water. (USCG, 1999)
Liquid
COLOURLESS LIQUID.
Colorless liquid with a sweet odor.

Color/Form

Colorless liquid
Water-white liquid
Light yellow clear liquid

XLogP3

-0.9

Boiling Point

381 °F at 760 mm Hg (NTP, 1992)
193.0 °C
193 °C
381°F

Flash Point

200 °F (NTP, 1992)
205 °F (96 °C) (open cup)
93 °C o.c.
200°F

Vapor Density

4.14 (NTP, 1992) (Relative to Air)
4.14 (Air = 1)
Relative vapor density (air = 1): 4.1
4.14

Density

1.025 at 68 °F (USCG, 1999)
1.035 g/cu cm at 20 °C
Relative density (water = 1): 1.04
1.025

LogP

log Kow = -1.18 (est)
-1.14/-0.93 (calculated)

Odor

Slight or pleasant smell /Solvents/
Ether-like odo

Melting Point

-94 °F (NTP, 1992)
Less than -84 °C
-94°F

UNII

465DDJ8G8K

GHS Hazard Statements

H361d ***: Suspected of damaging the unborn child [Warning Reproductive toxicity]

Therapeutic Uses

EXPL : Structure activity studies with nine glycol alkyl ethers were conducted with a cellular leukemia transplant model in male Fischer rats to measure the effects on neoplastic progression in transplant recipients. Chemicals were given ad libitum in the drinking water simultaneously with the transplants and continued throughout the study. In all, 20 million leukemic cells were injected sc into syngeneic rats, which after 60 days resulted in a 10-fold increase in relative spleen weights, a 100-fold increase in white blood cell counts, and a 50% reduction in red blood cell indices and platelet counts. Ethylene glycol monomethyl ether given at a dose of 2.5 mg/mL in the drinking water completely eliminated all clinical, morphological, and histopathological evidence of leukemia, whereas the same dose of ethylene glycol monoethyl ether reduced these responses by about 50%. Seven of the glycol ethers were ineffective as anti-leukemic agents, including ethylene glycol, the monopropyl, monobutyl, and monophenyl ethylene glycol ethers, diethylene glycol, and the monomethyl and monoethyl diethylene glycol ethers.

Vapor Pressure

0.2 mm Hg at 68 °F ; 0.25 mm Hg at 77° F (NTP, 1992)
0.25 mmHg
0.25 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 30
0.2 mmHg

Pictograms

Health Hazard

Health Hazard

Other CAS

111-77-3

Wikipedia

Diethylene glycol monomethyl ether

Drug Warnings

Retrocaval ureter is a very rare condition. In light of the experimental studies, one of the etiologic factors seems to be maternal contact with diethylene glycol monomethyl ether or ethylene glycol monomethyl ether. A case of cardiovascular, skeletal, and retrocaval ureter anomalies caused by possible maternal contact while pregnant with these materials at her work in a textile factory is presented.

Methods of Manufacturing

Reaction of ethylene oxide and methanol (epoxidation)
Ethylene glycol monoethers are commercially manufactured by reaction of an alcohol with ethylene oxide. /Ethylene glycol monoethers/
Ethylene glycol monoethers are usually produced by reaction of ethylene oxide with the appropriate alcohol. A mixture of homologues is obtained ... The glycol monoethers can be converted to diethers by alkylation with common alkylating agents, such as dimethyl sulfate or alkyl halides ( Williamson synthesis). /Ethylene glycol monoethers/

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Paint and coating manufacturing
Petroleum refineries
Transportation equipment manufacturing
Wholesale and retail trade
Ethanol, 2-(2-methoxyethoxy)-: ACTIVE
Temperature, pressure, mole ratios of reactants and catalysts are chosen to yield the desired product mix. High ratios of ethylene oxide to alcohol are used to favor production of monoethers of diethylene glycol. /Glycol ethers/

Analytic Laboratory Methods

Gas chromatography is likely to be the analytical method for final analysis. Infrared absorption is sometimes used. /Glycol ethers/
The presence of diethylene glycol monomethyl ether in printing inks was measured using headspace gas chromatograpy with flame ionization detection.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Store under inert gas. Hygroscopic.
STORAGE: Protect from ignition sources. Keep tanker or tote tightly closed. Do not store in a manner that might adversely effect tote or tanker's integrity. /Phillips Fuel Additive 56 MB/

Dates

Modify: 2023-08-15
Ke et al. Shear-induced assembly of a transient yet highly stretchable hydrogel based on pseudopolyrotaxanes. Nature Chemistry, doi: 10.1038/s41557-019-0235-8, published online 1 April 2019

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